

# An In-depth Technical Guide to the Aromatase (CYP19A1) Gene and Protein

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aromatase, encoded by the CYP19A1 gene, is a critical enzyme in steroid biosynthesis, responsible for the conversion of androgens to estrogens. Its activity is pivotal in numerous physiological processes and its dysregulation is implicated in various pathologies, including hormone-dependent cancers. This guide provides a comprehensive technical overview of the CYP19A1 gene and the aromatase protein, with a focus on their structure, function, and regulation. Detailed experimental protocols for studying aromatase are also provided, alongside visualizations of key pathways and structures to facilitate a deeper understanding for research and therapeutic development.

# The CYP19A1 Gene: Genomic Architecture and Regulation

The CYP19A1 gene is a complex genetic locus characterized by its extensive regulatory regions and tissue-specific expression patterns.

### **Genomic Organization**

The human CYP19A1 gene is located on the long (q) arm of chromosome 15 at position 21.2. [1] It spans a significant portion of the genomic DNA, approximately 123 kilobases (kb) in length.[2] The gene consists of 10 exons, with the coding sequence beginning on exon II.[3][4]



The nine coding exons (exons II-X) and their intervening introns constitute the structural component of the gene responsible for the synthesis of the aromatase protein.[2][3][4]

Table 1: Exon and Intron Sizes for the Human CYP19A1 Gene (Principal Transcript ENST00000396402.6)

Feature	Start (GRCh38.p14)	End (GRCh38.p14)	Size (bp)
Exon 1 (Untranslated)	51,338,510	51,338,596	87
Intron 1	51,243,012	51,338,509	95,498
Exon 2 (Coding)	51,242,912	51,243,011	100
Intron 2	51,240,642	51,242,911	2,270
Exon 3 (Coding)	51,240,495	51,240,641	147
Intron 3	51,238,217	51,240,494	2,278
Exon 4 (Coding)	51,238,065	51,238,216	152
Intron 4	51,234,422	51,238,064	3,643
Exon 5 (Coding)	51,234,269	51,234,421	153
Intron 5	51,228,883	51,234,268	5,386
Exon 6 (Coding)	51,228,708	51,228,882	175
Intron 6	51,226,380	51,228,707	2,328
Exon 7 (Coding)	51,226,242	51,226,379	138
Intron 7	51,223,737	51,226,241	2,505
Exon 8 (Coding)	51,223,615	51,223,736	122
Intron 8	51,212,527	51,223,614	11,088
Exon 9 (Coding)	51,212,357	51,212,526	170
Intron 9	51,208,057	51,212,356	4,230
Exon 10 (Coding)	51,207,877	51,208,056	180



Note: The start and end positions are on the reverse strand. Data is derived from Ensembl transcript ENST00000396402.6.

## **Tissue-Specific Promoters and Regulation**

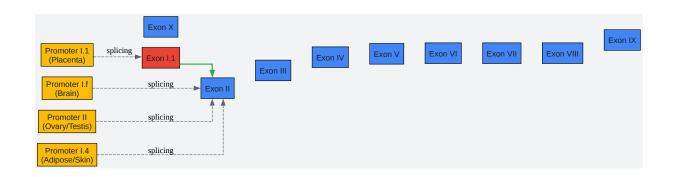
A key feature of the CYP19A1 gene is its regulation by multiple, tissue-specific promoters.[3][5] This intricate system allows for the precise control of estrogen synthesis in various tissues. Each promoter drives the transcription of a unique first exon, which is then spliced to the common coding exons (II-X). This results in different 5'-untranslated regions (5'-UTRs) of the mRNA, while the protein-coding sequence remains the same.

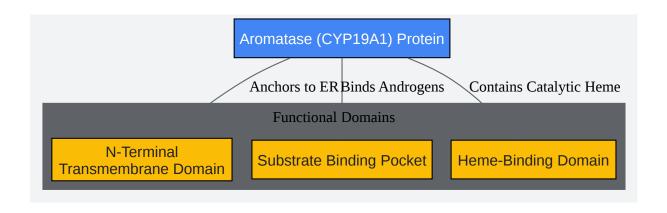
Table 2: Major Tissue-Specific Promoters of the Human CYP19A1 Gene

Promoter	Primary Tissue of Expression	Key Regulators
Promoter I.1	Placenta	High levels of expression during pregnancy.[3]
Promoter I.3	Fetal tissues	
Promoter I.4	Adipose tissue, skin, breast cancer cells	Glucocorticoids, Class 1 cytokines (e.g., IL-6, TNFα).[6]
Promoter I.f (or I.7)	Brain (hypothalamus, limbic system)	Glucocorticoids.[8]
Promoter II	Ovarian granulosa cells, testes, breast cancer cells	Follicle-stimulating hormone (FSH), Luteinizing hormone (LH) via cAMP/PKA pathway, Prostaglandin E2 (PGE2).[6][7]

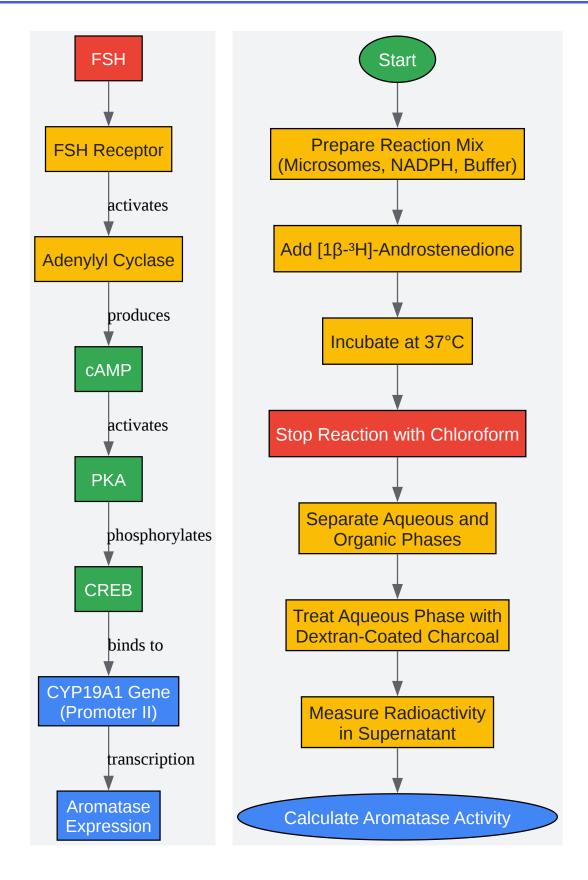
The differential usage of these promoters is a critical mechanism for controlling local estrogen concentrations, which has significant implications for both normal physiology and disease states such as breast cancer.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 2. The Aromatase Gene CYP19A1: Several Genetic and Functional Lines of Evidence Supporting a Role in Reading, Speech and Language PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] -Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of CYP19 gene (aromatase) expression in adipose stromal cells in primary culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid-induction of hypothalamic aromatase via its brain-specific promoter PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aromatase (CYP19A1) Gene and Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662730#aromatase-cyp19a1-gene-and-protein-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com